

A Comprehensive Technical Guide to the Physical Properties of 1-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-butyl-2-methylbenzene**

Cat. No.: **B043884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-2-methylbenzene, also known as o-butyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.^{[1][2]} This guide provides a detailed overview of its key physical properties, offering valuable data for its application in chemical synthesis, as a solvent, and in various research and development settings.^[1] The strategic placement of the butyl and methyl groups on the benzene ring influences its physical characteristics and reactivity.

Core Physical Properties

The physical characteristics of **1-butyl-2-methylbenzene** are essential for its handling, application, and the design of chemical processes. Below is a summary of its key physical properties.

Data Presentation

Physical Property	Value	Unit	Source(s)
Molecular Weight	148.24	g/mol	[1] [2] [3]
Boiling Point	190.3 - 230	°C	[1] [4] [5]
Melting Point	-50.32	°C	[1] [4]
Density	0.859 - 0.873	g/cm ³	[1] [4] [5]
Refractive Index	1.485 - 1.497		[1] [4] [5]
Flash Point	61.4	°C	[4]
Vapor Pressure	0.754	mmHg at 25°C	[4]
Solubility	Insoluble in water; miscible with ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid, and carbon disulfide.	[6]	

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research. The following sections outline the standard methodologies for measuring the key physical properties of liquid compounds like **1-butyl-2-methylbenzene**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[7\]](#) A common and accurate method for this determination is distillation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology: Simple Distillation

- Apparatus Setup: A distillation flask is filled with the liquid sample (a minimum of 1/3 full) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.[\[8\]](#) A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head,

ensuring it accurately measures the temperature of the vapor that is distilling.[7][10] A condenser is attached to the side arm and connected to a receiving flask.

- Heating: The distillation flask is gently heated.[7]
- Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.[7][9]
- Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]

A micro-method using a Thiele tube is also suitable for small sample volumes.[8]

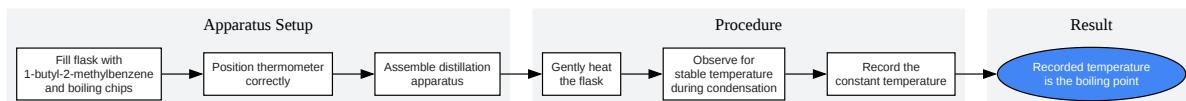
Determination of Density

The density of a liquid is its mass per unit volume.[11]

Methodology: Mass and Volume Measurement

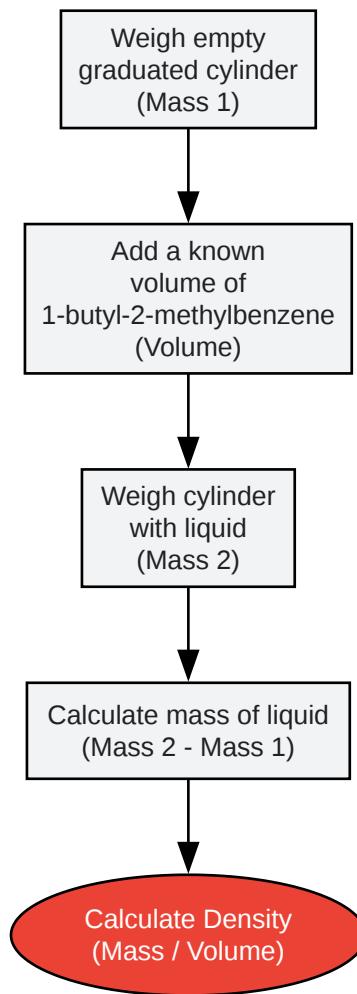
- Mass Measurement: An empty, dry graduated cylinder is weighed on an electronic balance. [11][12][13]
- Volume Measurement: A specific volume of **1-butyl-2-methylbenzene** is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
- Final Mass Measurement: The graduated cylinder containing the liquid is reweighed.[11][12][13]
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[14]
- Temperature: The temperature at which the measurement is taken should be recorded as density is temperature-dependent.[12]

Determination of Refractive Index

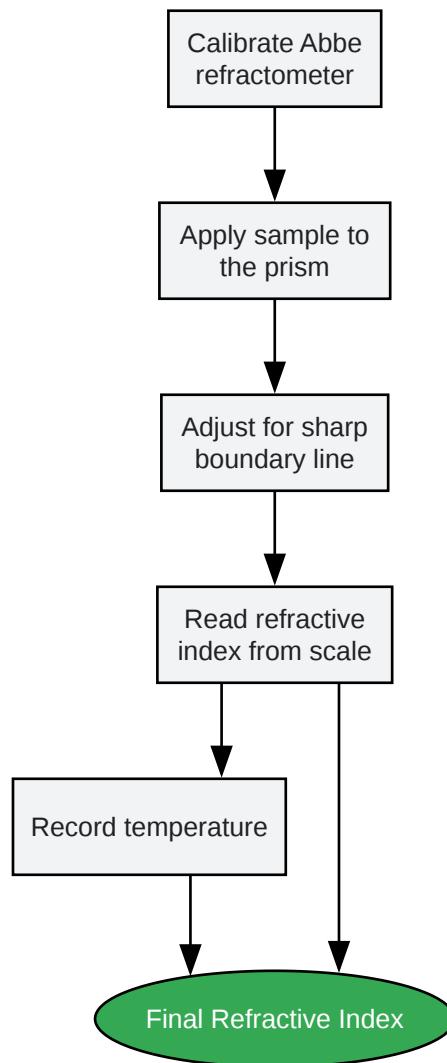

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

- Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.[15]
- Sample Application: A few drops of **1-butyl-2-methylbenzene** are placed on the clean, dry prism of the refractometer.[15]
- Measurement: The prisms are closed, and the light source is adjusted to illuminate the sample. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[15]
- Reading: The refractive index is read directly from the instrument's scale.[15]
- Temperature Control: The temperature is controlled by circulating water through the instrument, as the refractive index is temperature-dependent.[15]


Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point, density, and refractive index.


[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination by Distillation.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]
- 2. 1-Butyl-2-methylbenzene | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. 1-butyl-2,4-dimethylbenzene [stenutz.eu]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. m.youtube.com [m.youtube.com]
- 11. acs.org [acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. wjec.co.uk [wjec.co.uk]
- 15. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 1-butyl-2-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043884#physical-properties-of-1-butyl-2-methylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com